molecular formula C15H10ClF3N2O2S B1312919 4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-74-0

4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1312919
M. Wt: 374.8 g/mol
InChI Key: GGLIHKGRNVVJOO-UHFFFAOYSA-N
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Patent
US07528146B2

Procedure details

Under protective gas atmosphere (argon), 23.1 g (0.398 mol) of dry potassium fluoride and 75.7 g (0.398 mol) of copper(I) iodide were titrated together and heated to 220° C. under high vacuum with agitation for 10 minutes until a slightly greenish colouration appeared. A reaction flask was initially charged under protective gas atmosphere (argon) with the calcined mixture of potassium fluoride and copper(I) iodide together with 170 ml of absolute NMP and 170 ml of absolute DMF, and 86 g (0.199 mol) of 4-chloro-1-(toluene-4-sulphonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine were subsequently introduced in portions at 20° C. with stirring to form a light grey suspension. 62.1 g (0.437 mol) of trimethyltrifluoromethylsilane were added dropwise to the reaction mixture within 20 minutes and the mixture was left to stir at 20° C. for 18 h. On completion of conversion (GC monitoring of conversion), the reaction mixture was added to 2000 ml of methyl tert-butyl ether, the organic phase was decanted and the residue was dispersed once more with 1000 ml of methyl tert-butyl ether. The combined organic phases were washed three times with 2000 ml each time of water and subsequently dried over MgSO4. Filtration and removal of the volatile constituents in a water-jet vacuum resulted in 50.1 g (0.134 mol; 67%) of 4-chloro-1-(toluene-4-sulphonyl)-3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine as a beige solid.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
62.1 g
Type
reactant
Reaction Step Three
Quantity
75.7 g
Type
catalyst
Reaction Step Four
Quantity
2000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F-].[K+].CN1C(=O)CCC1.[Cl:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]2[N:17]([S:21]([C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][CH:25]=3)(=[O:23])=[O:22])[CH:18]=[C:19](I)[C:12]=12.C[Si](C)(C)[C:33]([F:36])([F:35])[F:34]>[Cu]I.C(OC)(C)(C)C.CN(C=O)C>[Cl:10][C:11]1[CH:16]=[CH:15][N:14]=[C:13]2[N:17]([S:21]([C:24]3[CH:29]=[CH:28][C:27]([CH3:30])=[CH:26][CH:25]=3)(=[O:23])=[O:22])[CH:18]=[C:19]([C:33]([F:36])([F:35])[F:34])[C:12]=12 |f:0.1|

Inputs

Step One
Name
Quantity
23.1 g
Type
reactant
Smiles
[F-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
170 mL
Type
reactant
Smiles
CN1CCCC1=O
Name
Quantity
86 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I
Name
Quantity
170 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
62.1 g
Type
reactant
Smiles
C[Si](C(F)(F)F)(C)C
Step Four
Name
Quantity
75.7 g
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were subsequently introduced in portions at 20° C.
CUSTOM
Type
CUSTOM
Details
to form a light grey suspension
WAIT
Type
WAIT
Details
the mixture was left
STIRRING
Type
STIRRING
Details
to stir at 20° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the organic phase was decanted
ADDITION
Type
ADDITION
Details
the residue was dispersed once more with 1000 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
The combined organic phases were washed three times with 2000 ml each time of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration and removal of the volatile constituents in a water-jet vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.134 mol
AMOUNT: MASS 50.1 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.